molecular formula C20H14N2O4 B5387511 2-amino-5-hydroxy-10-methyl-8-oxo-4-phenyl-4H-pyrano[2,3-h]chromene-3-carbonitrile

2-amino-5-hydroxy-10-methyl-8-oxo-4-phenyl-4H-pyrano[2,3-h]chromene-3-carbonitrile

Cat. No.: B5387511
M. Wt: 346.3 g/mol
InChI Key: JHVWUPVTEKYMHJ-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-10-methyl-8-oxo-4-phenyl-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-10-methyl-8-oxo-4-phenyl-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of an aldehyde, malononitrile, and a phenol derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-10-methyl-8-oxo-4-phenyl-4H-pyrano[2,3-h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-amino-5-hydroxy-10-methyl-8-oxo-4-phenyl-4H-pyrano[2,3-h]chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-10-methyl-8-oxo-4-phenyl-4H-pyrano[2,3-h]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure but differ in their substituents.

    Chromene derivatives: Other chromene derivatives also exhibit diverse biological activities.

Uniqueness

What sets 2-amino-5-hydroxy-10-methyl-8-oxo-4-phenyl-4H-pyrano[2,3-h]chromene-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-5-hydroxy-10-methyl-8-oxo-4-phenyl-4H-pyrano[2,3-h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-10-7-15(24)25-14-8-13(23)18-17(11-5-3-2-4-6-11)12(9-21)20(22)26-19(18)16(10)14/h2-8,17,23H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVWUPVTEKYMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4)C(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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